2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride

描述

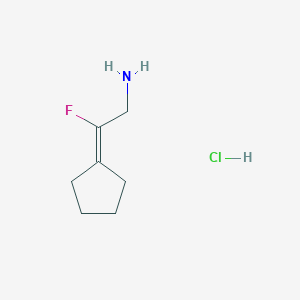

2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride is a fluorinated ethylamine derivative characterized by a cyclopentylidene (cyclopentenyl) ring attached to the ethylamine backbone, with a fluorine atom at the β-position of the amine group.

属性

IUPAC Name |

2-cyclopentylidene-2-fluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTUEDWFRHCSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(CN)F)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride typically involves the reaction of cyclopentanone with a fluorinated amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The industrial process is designed to be cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride and related compounds:

Key Comparative Findings

Impact of Fluorine Substitution

Fluorine’s electronegativity and small atomic radius significantly influence molecular interactions. For example:

- RNA Binding Affinity: In oligonucleotides, 2'-fluoro modifications increase RNA hybridization affinity compared to unmodified counterparts .

- Metabolic Stability : Fluorine reduces metabolic degradation by blocking cytochrome P450 oxidation, as seen in 2-fluoro Deschloroketamine HCl .

Ring System Effects

- Cyclopentylidene vs. Cyclopropane : The cyclopentene ring in the target compound introduces less ring strain than cyclopropane derivatives (e.g., 2-(2,2-difluorocyclopropyl)ethan-1-amine HCl) . This may improve thermodynamic stability but reduce reactivity.

- Aromatic vs. Aliphatic Rings : Compounds with fluorinated aromatic systems (e.g., 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl ) exhibit distinct electronic properties compared to aliphatic analogs, affecting solubility and receptor selectivity.

Conformational Behavior

The "double gauche effect" observed in 2,2-difluoroethylamine HCl stabilizes specific conformations due to fluorine’s steric and electronic effects . This phenomenon may extend to the target compound, influencing its bioactive conformation.

生物活性

2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 1519055-74-3

- Molecular Formula : C₇H₁₄ClFN

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activities, leading to downstream effects in cellular pathways.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown moderate activity against human cervical (HeLa) and lung carcinoma (A549) cell lines, which are commonly used in cancer research.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticancer Activity : A study evaluated the cytotoxicity of this compound against a panel of cancer cell lines, revealing IC50 values indicating effective inhibition of cell viability. Notably, the compound demonstrated selective toxicity towards cancerous cells compared to non-cancerous cells.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Neuroprotective Studies : In vitro assays suggested that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions. For cyclopentyl-containing amines, a common approach includes nucleophilic substitution of cyclopentanol derivatives with fluorinated ethylene precursors, followed by amination and HCl salt formation . Optimization requires controlled temperature (e.g., 0–5°C during fluorination) and stoichiometric ratios of reagents like ammonia or ethylenediamine to minimize side products. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the cyclopentylidene and fluorine positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine NH stretches at ~3300 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing stereoisomers or tautomeric forms?

- Answer : Advanced NMR techniques, such as NOESY or COSY, can differentiate stereoisomers by analyzing spatial proximity of protons. Computational modeling (e.g., density functional theory, DFT) predicts stable tautomers and validates experimental data. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What experimental strategies are effective for studying the bioactivity of this compound, such as receptor binding or enzyme inhibition?

- Answer : Conduct in vitro assays using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., GPCRs). For enzyme inhibition, use kinetic assays with fluorogenic substrates. Dose-response curves (IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) correlate structural features with activity .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify products (e.g., hydrolysis of the cyclopentylidene group yields cyclopentanone derivatives). Arrhenius plots predict shelf-life under standard storage conditions .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Answer : Use software like SwissADME or Schrödinger’s QikProp to calculate logP (lipophilicity), polar surface area, and CNS permeability scores. Molecular dynamics (MD) simulations assess membrane interaction dynamics. Validate predictions with in vivo rodent models for bioavailability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting NMR or MS data with isotopic labeling (e.g., deuterated solvents) or heteronuclear correlation experiments (HSQC/HMBC) .

- Receptor Interaction Studies : Combine SPR with isothermal titration calorimetry (ITC) to dissect binding thermodynamics (ΔH, ΔS) .

- Synthetic Byproduct Mitigation : Optimize protecting groups (e.g., Boc for amines) during multi-step syntheses to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。